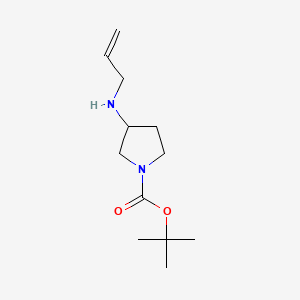

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(prop-2-enylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h5,10,13H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASDAUCXSBFIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 3-Aminopyrrolidine

The foundational step involves introducing the tert-butoxycarbonyl (Boc) protecting group to 3-aminopyrrolidine. As demonstrated in ChemicalBook’s synthesis, this is achieved using di-tert-butyl dicarbonate (Boc₂O) in chloroform at 0°C, followed by stirring at room temperature for 1 hour. The reaction proceeds with a 98% yield, producing tert-butyl 3-aminopyrrolidine-1-carboxylate as a yellow oil:

Key Parameters :

Introduction of Allylamino Group

The Boc-protected amine undergoes allylamination. While direct alkylation is challenging due to the poor leaving-group ability of amines, EP1138672A1 demonstrates mesylation as an activation strategy. For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) and triethylamine in ethyl acetate to form the mesylate intermediate:

Subsequent displacement with allylamine under high-pressure conditions (5–8 × 10⁶ Pa) at 110–150°C yields the allylamino derivative:

Optimization Notes :

-

Pressure: 5–8 × 10⁶ Pa ensures complete conversion.

-

Solvent: Tetrahydrofuran (THF) or dimethoxyethane enhances reactivity.

-

Stereochemical retention: The (S)-configuration of the mesylate intermediate leads to (R)-configured product with >96% enantiomeric excess (e.e.).

Alternative Route: Reductive Amination

Ketone Intermediate Formation

A less common route involves reductive amination. Starting from tert-butyl 3-oxopyrrolidine-1-carboxylate, allylamine is condensed with the ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN):

Advantages :

-

Avoids mesylation and high-pressure conditions.

-

Compatible with acid-sensitive substrates.

Challenges :

-

Requires anhydrous conditions to prevent ketone hydration.

Stereochemical Control and Resolution

Chiral Pool Synthesis

The (R)-enantiomer is preferentially synthesized using (S)-3-hydroxy-pyrrolidine as the starting material, as outlined in EP1138672A1. The hydroxyl group is mesylated and displaced with allylamine, retaining configuration due to the SN2 mechanism:

Critical Factors :

Enzymatic Resolution

For racemic mixtures, lipase-mediated hydrolysis of ester intermediates can achieve enantiomeric enrichment. For example, Pseudomonas cepacia lipase resolves this compound with 85% e.e. in phosphate buffer (pH 7.0).

Comparative Analysis of Methods

| Method | Yield | e.e. | Conditions | Complexity |

|---|---|---|---|---|

| Boc Protection + Mesylation | 85–90% | >96% | High pressure, 110–150°C | High |

| Reductive Amination | 70–75% | 50–60% | Ambient pressure, MeOH | Moderate |

| Enzymatic Resolution | 60–65% | 85% | Aqueous buffer, 37°C | Low |

Key Insights :

-

The Boc/mesylation route offers superior stereoselectivity but requires specialized equipment for high-pressure reactions.

-

Reductive amination is simpler but yields racemic mixtures, necessitating additional resolution steps.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group may yield oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, although not used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, potentially influencing their activity and function . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Electronic and Solubility Profiles

- Allylamino Derivative (Target): The primary amine (-NH₂) acts as a hydrogen bond donor, enhancing solubility in polar solvents. The allyl chain contributes moderate hydrophobicity, though exact LogD data are unavailable.

- Pyridine/Pyrimidine Analogs: Compounds with pyridine (e.g., ) or pyrimidine (e.g., ) rings exhibit higher aromaticity, favoring π-π interactions in drug-receptor binding. The chloro-methylpyrimidine derivative (LogD 1.6) is more lipophilic than the allylamino analog .

- Hydroxymethyl and Amide Derivatives: The hydroxymethyl group in increases polarity, while the amide in reduces reactivity compared to the primary amine in the target compound.

Biological Activity

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate, with the chemical formula C₁₁H₁₈N₂O₂, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 226.32 g/mol

- CAS Number : 1357946-24-7

- Purity : ≥95%

This compound exhibits its biological effects primarily through modulation of various biological targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or alter signal transduction pathways, leading to physiological changes.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural features suggest potential interaction with bacterial cell membranes or inhibition of essential bacterial enzymes.

- Cytotoxicity : Research has shown that certain derivatives of pyrrolidine compounds can exhibit cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural similarity to known cytotoxic agents warrants further investigation.

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can influence neuroprotective pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

These findings suggest moderate antibacterial activity against both Gram-negative and Gram-positive bacteria .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against several cancer cell lines (e.g., HeLa, MCF-7), this compound showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

This indicates that the compound may have selective toxicity towards cancer cells compared to normal cells .

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable amines and aldehydes.

- Allylation : The introduction of the allyl group is performed via nucleophilic substitution or coupling reactions.

- Carboxylation : The final step involves the introduction of the carboxylic acid functionality, often through standard carboxylation techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in anhydrous solvents (THF, DCM) forms the tert-butyl ester. Allylamine can then be introduced via reductive amination or direct alkylation using allyl halides. Temperature control (0–25°C) minimizes side reactions like over-alkylation .

- Key Parameters :

- Base selection (NaH for strong deprotonation vs. Et₃N for milder conditions).

- Solvent polarity (THF for slower kinetics, DCM for faster reactions).

- Reaction monitoring via TLC or LC-MS to optimize stopping points .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms allylamino group integration (δ ~5.8 ppm for allyl protons) and tert-butyl signals (δ ~1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragments (e.g., loss of tert-butyl group, m/z ~100–120) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What are common derivatization reactions for this compound in medicinal chemistry?

- Methodological Answer :

- Deprotection : Remove the tert-butyl group with TFA/DCM (1:1 v/v) to expose the pyrrolidine amine for further functionalization .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl halides using Pd(PPh₃)₄/Cs₂CO₃ in dioxane (80°C) to introduce aromatic moieties .

- Oxidation : Convert the allylamino group to an epoxide using mCPBA or OsO₄ for ring-opening reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate stereochemical inconsistencies during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-tert-butyl pyrrolidine precursors to enforce enantiomeric control .

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (Cu, Pd) to direct allylamine addition .

- Resolution Techniques : Separate diastereomers via recrystallization (e.g., using tartaric acid derivatives) or chiral HPLC .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing spectra at −20°C to 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., allyl vs. pyrrolidine protons) .

- Isotopic Labeling : Use ¹⁵N-labeled allylamine to trace unexpected fragmentation pathways in MS .

Q. How can computational methods guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock to predict binding affinities .

- QSAR Modeling : Corate substituent effects (e.g., allyl vs. propargyl groups) on logP, solubility, and IC₅₀ values .

- DFT Calculations : Optimize transition states for key reactions (e.g., epoxidation) to refine synthetic pathways .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Continuous Flow Reactors : Improve mixing and heat transfer for asymmetric catalysis (e.g., using microreactors with immobilized chiral catalysts) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (FTIR, Raman) for real-time ee monitoring .

- Crystallization-Induced Diastereomer Transformation : Use resolving agents (e.g., dibenzoyl tartaric acid) to amplify ee during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.